molecular formula C19H18N2O2S B1391775 Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1242267-87-3

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1391775
M. Wt: 338.4 g/mol
InChI Key: PLGWKBXYWOPZKR-UHFFFAOYSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.



Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its corrosion inhibition properties. A study showed its effectiveness in preventing corrosion of AA6061 alloy in hydrochloric acid media. The compound acts as a mixed-type inhibitor, and its efficiency increases with concentration and temperature. Surface morphology studies confirmed the formation of a protective film on the metal surface (Raviprabha & Bhat, 2019).

Molecular Synthesis and Structure

This compound has been used in the synthesis of various thiazole derivatives. For instance, reactions involving diphenylamine and benzoyl isothiocyanates yielded trisubstituted thiazole derivatives, whose molecular structures were determined using X-ray diffraction methods (Heydari et al., 2016).

Synthetic Transformations

The compound has been involved in transformations leading to the synthesis of other complex molecules. For example, a study described its use in synthesizing (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its role in complex chemical transformations (Žugelj et al., 2009).

Antibacterial Activity

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis process involved transesterification and kinetic characteristics of these reactions were determined. Some of these derivatives showed promising antimicrobial activity (Markovich et al., 2014).

Antimicrobial Study and QSAR Analysis

The compound's derivatives have also been modified and synthesized for antimicrobial activities against various bacterial and fungal strains. A structure-activity relationship was carried out using 3D-QSAR analysis, providing insights into the relationship between molecular structure and biological activity (Desai et al., 2019).

Structural Analysis

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been structurally analyzed. The study focused on its molecular association via hydrogen bonding, revealing intricate details of its chemical structure and behavior (Lynch & Mcclenaghan, 2004).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

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Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

ethyl 4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)20-19(24-17)21(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWKBXYWOPZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate

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